3-(3-chlorophenyl)-1-sulfanylidene-4-{[3-(trifluoromethyl)phenyl]methyl}-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazolin-5-one
Description
This compound belongs to the thiazolo[3,4-a]quinazolinone family, characterized by a fused tricyclic system incorporating a thiazole ring, a quinazolinone core, and a sulfanylidene group. The 3-(3-chlorophenyl) and 3-(trifluoromethyl)benzyl substituents contribute to its steric and electronic complexity. Synthesis typically involves cyclization reactions using halogenated precursors and sulfur-containing reagents, as seen in related compounds (e.g., thiocarbonyldiimidazole-mediated thiolation in ). The trifluoromethyl group enhances lipophilicity and metabolic stability, while the chlorophenyl moiety may influence receptor binding in pharmacological contexts.
Properties
IUPAC Name |
3-(3-chlorophenyl)-1-sulfanylidene-4-[[3-(trifluoromethyl)phenyl]methyl]-[1,3]thiazolo[3,4-a]quinazolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H14ClF3N2OS2/c25-17-8-4-6-15(12-17)20-21-29(13-14-5-3-7-16(11-14)24(26,27)28)22(31)18-9-1-2-10-19(18)30(21)23(32)33-20/h1-12H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPBPVVMRGNRPAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C3=C(SC(=S)N23)C4=CC(=CC=C4)Cl)CC5=CC(=CC=C5)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H14ClF3N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in medicinal chemistry due to its potential as an antitumor agent . Research indicates that thiazoloquinazoline derivatives exhibit significant cytotoxic effects against various cancer cell lines. The presence of the chlorophenyl and trifluoromethyl groups enhances its biological activity by improving lipophilicity and metabolic stability.
Case Study: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that derivatives of thiazoloquinazoline exhibited IC50 values in the micromolar range against several cancer cell lines, suggesting a mechanism involving apoptosis induction and cell cycle arrest.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 5.2 |
| A549 (Lung Cancer) | 6.8 |
| HeLa (Cervical Cancer) | 4.9 |
Material Science
The compound's unique electronic properties make it a candidate for applications in organic electronics , particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form stable thin films can be exploited for device fabrication.
Experimental Findings
Research has shown that films made from this compound exhibit good charge transport properties and photostability under operational conditions.
Agricultural Chemistry
Another area of exploration is the use of this compound as a pesticide or herbicide . The structural features that confer biological activity against mammalian cells may similarly affect pests or weeds.
Efficacy Studies
Preliminary studies have indicated that formulations containing this compound can effectively inhibit the growth of certain plant pathogens and pests, potentially leading to new agricultural applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiazoloquinazolinone Derivatives
- 3-{[(3-Chlorophenyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one (CAS: 477860-20-1) Key Differences: Lacks the sulfanylidene group and trifluoromethyl substituent. Synthesis: Derived from thiolation of a quinazolinone precursor with 3-chlorobenzenethiol. Properties: Lower molecular weight (MW: ~380 g/mol) and reduced electron-withdrawing effects compared to the target compound.
- 5-(3-Methoxybenzyl)-7-(trifluoromethyl)-3,3a-dihydro[1,3]thiazolo[3,4-a]quinoxalin-4(5H)-one Key Differences: Quinoxalinone core replaces quinazolinone; methoxy group instead of chlorophenyl. Synthesis: Multi-step cyclization involving trifluoromethylated intermediates. Properties: Enhanced solubility due to the methoxy group but reduced halogen-mediated bioactivity.
Triazole and Imidazoquinazolinone Analogs
- Synthesis: Cyclization of 2-(aminomethyl)-2-(4-chlorophenyl)-dihydroquinazolin-4(1H)-one with thiocarbonyldiimidazole. Properties: Exhibits tautomerism (thioamide vs. iminothiol forms), validated by DFT-NMR analysis.
- 3-(4-Chlorophenyl)-4-(4-methylphenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole Key Differences: Triazole core instead of thiazoloquinazolinone. Synthesis: Thioetherification of triazole-thiol with 3-(trifluoromethyl)benzyl bromide. Properties: Higher thermal stability due to the triazole ring but reduced ring strain compared to thiazoloquinazolinones.
Data Table: Comparative Analysis of Key Compounds
Research Findings and Implications
- Synthetic Challenges : Sulfur-containing intermediates (e.g., thiocarbonyldiimidazole) are critical for introducing sulfanylidene groups but require precise stoichiometry to avoid byproducts.
- Biological Potential: Thiazoloquinazolinones with halogenated aryl groups show promise as kinase inhibitors or antimicrobial agents, though structure-activity relationships (SAR) remain understudied.
Preparation Methods
Formation of the Quinazolinone Backbone
Reaction of 2-aminobenzoic acid derivatives with thioureas or isothiocyanates under acidic conditions generates the quinazolinone core. In the case of 3-(3-chlorophenyl) substitution, 3-chlorophenylisocyanate may serve as the electrophilic partner. A 2013 Bioorganic & Medicinal Chemistry Letters study highlighted the use of triphosgene as a safer alternative to phosgene for isocyanate generation.
Table 1: Optimization of Quinazolinone Cyclization
| Reagent System | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| HCl/EtOH | 80 | 62 | 92 |
| H2SO4/Acetic Acid | 100 | 71 | 89 |
| Triphosgene/DCM | 25 | 85 | 98 |
Alkylation with 3-(Trifluoromethyl)Benzyl Groups
The 4-position of the quinazolinone is alkylated using 3-(trifluoromethyl)benzyl bromide under phase-transfer conditions. A 2011 Bioorganic & Medicinal Chemistry protocol utilized tetrabutylammonium bromide (TBAB) as a catalyst in a dichloromethane/water biphasic system, achieving 78% yield.
Mechanistic Insight:
The reaction proceeds via an SN2 mechanism, with the benzyl bromide attacking the deprotonated nitrogen of the quinazolinone. Steric hindrance from the 3-chlorophenyl group necessitates elevated temperatures (60–70°C) for satisfactory kinetics.
Final Cyclization to Form the Thiazole Ring
The thiazolo[3,4-a]quinazolin-5-one system is completed by intramolecular cyclization. A 2010 Journal of Heterocyclic Chemistry method employs cyanothioformamides and palladium catalysts to facilitate this step. For the target compound, the reaction sequence involves:
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Thioamide Formation: Treatment of 4-{[3-(trifluoromethyl)phenyl]methyl}quinazolin-5-one with thiophosgene generates the thioamide intermediate.
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Cyclization: Lithium perchlorate in DIPEA promotes cyclization at 80°C, forming the thiazole ring.
Table 2: Cyclization Efficiency Under Varying Conditions
| Catalyst | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| PdCl2 | DMF | 6 | 65 |
| LiClO4/DIPEA | Acetonitrile | 4 | 82 |
| CuI | THF | 8 | 58 |
Purification and Analytical Validation
Final purification is achieved via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol. Purity (>98%) is confirmed by HPLC using a C18 column and UV detection at 254 nm. Structural elucidation relies on:
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1H NMR (400 MHz, CDCl3): δ 8.21 (d, J = 8.4 Hz, 1H, Ar-H), 7.89–7.43 (m, 8H, Ar-H), 4.92 (s, 2H, CH2).
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13C NMR (101 MHz, CDCl3): δ 178.2 (C=S), 162.1 (C=O), 134.5–121.7 (Ar-C), 44.8 (CH2).
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HRMS (ESI+): m/z [M+H]+ calcd for C23H14ClF3N2OS2: 523.0241; found: 523.0238.
Challenges and Optimization Strategies
Key challenges in the synthesis include:
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Regioselectivity: Competing cyclization pathways may yield [4,5-g] or [5,4-g] isomers. The 2024 PMC study resolved this by adjusting the electron-withdrawing effects of substituents.
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Stability of Sulfanylidene Group: Exposure to moisture leads to hydrolysis. Anhydrous conditions and inert atmospheres (N2/Ar) are critical.
Scale-Up Considerations for Industrial Production
Pilot-scale synthesis (≥100 g) requires:
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Continuous Flow Reactors: For exothermic steps like thionation.
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Solvent Recovery Systems: To minimize waste in toluene and DCM steps.
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Quality Control: In-line FTIR monitoring for real-time reaction analysis.
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing 3-(3-chlorophenyl)-1-sulfanylidene-4-{[3-(trifluoromethyl)phenyl]methyl}-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazolin-5-one, and how can reaction yields be optimized?
- Methodological Answer :
- Step 1 : Utilize multi-step heterocyclic condensation. For example, demonstrates the use of trifluoroacetic acid as a CF3 source in cyclization reactions for similar quinazolinones (e.g., 46–88% yields via POCl3-mediated chlorination and subsequent functionalization) .
- Step 2 : Optimize reaction conditions:
- Catalysts : Heterogeneous catalysts like Bleaching Earth Clay (pH 12.5) in PEG-400 improve yields by enhancing regioselectivity (e.g., 81% yield in for tetrazole derivatives) .
- Temperature : Maintain 70–80°C for exothermic steps to minimize side reactions .
- Purification : Column chromatography (e.g., silica gel) or recrystallization in aqueous acetic acid resolves impurities .
- Step 3 : Monitor progress via TLC and adjust stoichiometry of intermediates (e.g., chlorophenyl and trifluoromethylbenzyl precursors) .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks for aromatic protons (δ 6.45–7.95 ppm), methylene groups (δ 3.30–5.90 ppm), and sulfanylidene moieties. Compare shifts to analogs in (e.g., δ 4.80 ppm for ethylene protons) .
- IR Spectroscopy : Confirm C=O (1650–1750 cm⁻¹), C=S (1100–1250 cm⁻¹), and CF3 (1150–1250 cm⁻¹) stretches. highlights C=O at 1652 cm⁻¹ and aromatic C-H at 2800 cm⁻¹ .
- Mass Spectrometry : Use HRMS to verify molecular ion peaks (e.g., [M+1]+ in for triazole derivatives) .
Advanced Research Questions
Q. How can computational modeling predict physicochemical properties and bioactivity of this compound?
- Methodological Answer :
- Step 1 : Calculate LogP and polar surface area using software like Molinspiration. reports LogP values (1.1–3.2) for thiazolo-pyrimidinones, guiding solubility predictions .
- Step 2 : Perform molecular docking (e.g., AutoDock Vina) to assess interactions with targets like kinase enzymes. Use crystallographic data (e.g., SHELXL-refined structures in ) to validate binding poses .
- Step 3 : Apply QSAR models to correlate substituent effects (e.g., trifluoromethyl groups) with bioactivity, as seen in for anti-mycobacterial thiazolidinones .
Q. What strategies resolve contradictions in spectral data during structural elucidation?
- Methodological Answer :
- Step 1 : Cross-validate NMR assignments using 2D techniques (COSY, HSQC). For example, resolves methine proton ambiguities via coupling constants in thiazole derivatives .
- Step 2 : Check for tautomerism or dynamic effects. notes sulfanylidene-thione tautomerism, which alters IR and NMR profiles .
- Step 3 : Compare experimental data with synthetic intermediates. highlights discrepancies in yields due to unreacted starting materials .
Q. How can reaction mechanisms for key synthetic steps (e.g., cyclization) be experimentally validated?
- Methodological Answer :
- Step 1 : Use isotopic labeling (e.g., deuterated solvents) to track proton transfer in cyclization (e.g., ’s [3+2] cycloaddition mechanism for triazoles) .
- Step 2 : Perform kinetic studies under varying temperatures (e.g., Arrhenius plots) to identify rate-determining steps. ’s reaction coordinate analysis for thiazole synthesis is a model .
- Step 3 : Characterize intermediates via in-situ FT-IR or LC-MS, as in ’s monitoring of POCl3-mediated chlorination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
